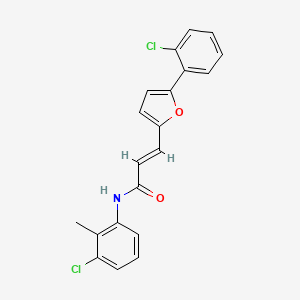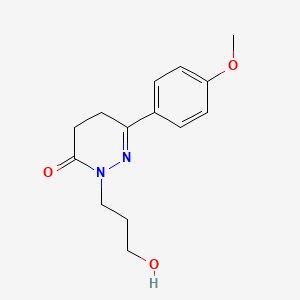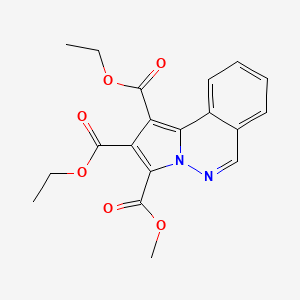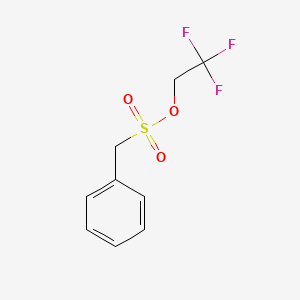
(2E)-3-(2-Iodophenyl)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodocinnamonitrile is an organic compound with the molecular formula C9H6IN It is a derivative of cinnamonitrile, where an iodine atom is substituted at the second position of the benzene ring
Preparation Methods
2-Iodocinnamonitrile can be synthesized through several methods. One common synthetic route involves the iodination of cinnamonitrile using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, ensuring high yields and purity of the product. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to produce 2-iodocinnamonitrile in larger quantities.
Chemical Reactions Analysis
2-Iodocinnamonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Iodocinnamonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: 2-Iodocinnamonitrile is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-iodocinnamonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
2-Iodocinnamonitrile can be compared with other similar compounds, such as:
2-Bromocinnamonitrile: Similar structure but with a bromine atom instead of iodine.
2-Chlorocinnamonitrile: Contains a chlorine atom in place of iodine.
2-Fluorocinnamonitrile: Features a fluorine atom instead of iodine.
The uniqueness of 2-iodocinnamonitrile lies in its specific reactivity and the types of reactions it can undergo, which may differ from its bromine, chlorine, and fluorine analogs.
Properties
CAS No. |
1027729-28-7 |
|---|---|
Molecular Formula |
C9H6IN |
Molecular Weight |
255.05 g/mol |
IUPAC Name |
(E)-3-(2-iodophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6IN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+ |
InChI Key |
GKYCNCYYESLGTD-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)




![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)


![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)



![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)
